

# An In-depth Technical Guide to 4-p-Tolyloxy-piperidine Hydrochloride

Author: BenchChem Technical Support Team. Date: May 2026

## Compound of Interest

Compound Name: 4-(4-Methylphenoxy)piperidine  
CAS No.: 63843-49-2  
Cat. No.: B1318661

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

## Foreword

The piperidine scaffold is a cornerstone in medicinal chemistry, forming the structural core of numerous pharmaceuticals and biologically active compounds. Its conformational flexibility and ability to engage in key intermolecular interactions have made it a privileged structure in the design of agents targeting the central nervous system (CNS). This guide provides a comprehensive technical overview of a specific and valuable derivative, 4-p-Tolyloxy-piperidine hydrochloride.

This document moves beyond a simple cataloging of properties to offer a deeper understanding of the synthesis, characterization, and potential applications of this compound. By elucidating the causality behind experimental choices and grounding claims in verifiable data, this guide aims to serve as a practical resource for researchers engaged in the synthesis of novel therapeutics and the exploration of neuropharmacology.

## Compound Identification and Physicochemical Properties

### 1.1. Chemical Identity

- Systematic Name: **4-(4-Methylphenoxy)piperidine hydrochloride**<sup>[3]</sup>
- Synonyms: 4-p-Tolyloxy-piperidine hydrochloride<sup>[3]</sup>
- CAS Numbers: 63843-49-2<sup>[3][4]</sup>, 65367-97-7<sup>[5]</sup>
  - Note: Both CAS numbers are cited in chemical supplier databases for this compound. Researchers should verify the specific CAS number associated with their sourced material.
- Molecular Formula: C<sub>12</sub>H<sub>18</sub>ClNO<sup>[3]</sup>
- Molecular Weight: 227.73 g/mol <sup>[3]</sup>

### 1.2. Physicochemical Data

A summary of the key physicochemical properties of 4-p-Tolyloxy-piperidine hydrochloride is presented in Table 1. The hydrochloride salt form is commonly used to enhance the compound's solubility in aqueous media, a critical factor for many biological assays and formulation studies.<sup>[3]</sup>

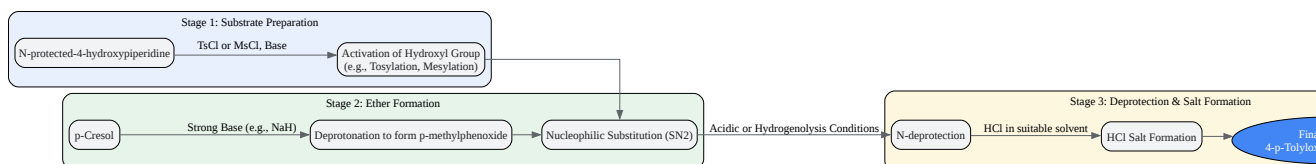
Property	Value	Source
Appearance	White to off-white powder/solid	<sup>[3]</sup>
Purity	Typically ≥95% (by HPLC)	<sup>[3]</sup>
Storage Conditions	0-8°C, protected from moisture	<sup>[3]</sup>

## Synthesis of 4-p-Tolyloxy-piperidine Hydrochloride

The synthesis of 4-aryloxy piperidines can be achieved through several established synthetic routes. A common and effective method involves the nucleophilic substitution of a suitable leaving group at the 4-position of a piperidine ring with a phenoxide. Below is a representative synthetic protocol based on analogous p-aryloxy piperidine synthesis.

### 2.1. Synthetic Workflow: Nucleophilic Aromatic Substitution

The synthesis can be logically divided into three main stages: preparation of the piperidine substrate, the key etherification reaction, and the final salt



[Click to download full resolution via product page](#)

Caption: General workflow for the synthesis of 4-p-Tolyloxy-piperidine hydrochloride.

### 2.2. Detailed Experimental Protocol

This protocol is a representative example and may require optimization based on laboratory conditions and available starting materials.

#### Step 1: Synthesis of N-Boc-4-(p-tolyloxy)piperidine

- To a solution of N-Boc-4-hydroxypiperidine (1.0 eq) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon), add so 60% dispersion in mineral oil, 1.2 eq) portion-wise at 0°C.
  - Causality: The use of a strong, non-nucleophilic base like NaH is crucial to deprotonate the hydroxyl group of the piperidinol, forming the corresponding alkoxide. The alkoxide is a much more potent nucleophile than the starting alcohol, which is necessary for the subsequent substitution reaction. Anhydrous conditions are essential as NaH reacts violently with water.
- Allow the reaction mixture to stir at room temperature for 30 minutes.
- Add p-cresol (1.1 eq) to the reaction mixture.
- Introduce a suitable activating agent for the hydroxyl group of p-cresol, if necessary, or proceed with a Mitsunobu-type reaction by adding triphenyl phosphite and diisopropyl azodicarboxylate (DIAD, 1.5 eq) at 0°C.
  - Causality: The Mitsunobu reaction allows for the etherification under milder conditions by activating the hydroxyl group in situ.
- Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by thin-layer chromatography (TLC).
- Upon completion, quench the reaction carefully with water and extract the product with ethyl acetate.
- Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude product by column chromatography on silica gel.

## Step 2: Deprotection and Hydrochloride Salt Formation

- Dissolve the purified N-Boc-4-(p-tolyloxy)piperidine (1.0 eq) in a suitable solvent such as 1,4-dioxane or ethyl acetate.
- Add a solution of hydrochloric acid (e.g., 4M HCl in dioxane or ethereal HCl, 2-3 eq) dropwise at room temperature.
  - Causality: The acidic conditions cleave the tert-butoxycarbonyl (Boc) protecting group, liberating the free secondary amine. The excess HCl then nitrogen of the piperidine ring to form the hydrochloride salt.
- Stir the mixture for 2-4 hours. The product will often precipitate out of the solution.
- Collect the solid product by filtration, wash with a small amount of cold solvent (e.g., diethyl ether) to remove any non-polar impurities, and dry under vacuum.

## Analytical Characterization

Thorough characterization is essential to confirm the identity and purity of the synthesized compound. The following techniques are standard for this compound.

### 3.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the structure of organic molecules. The expected chemical shifts for 4-p-Tolyloxy-piperidine are described below.

#### <sup>1</sup>H NMR (Proton NMR):

- Aromatic Protons: Two doublets in the aromatic region (typically  $\delta$  6.8-7.2 ppm), corresponding to the AA'BB' spin system of the p-substituted benzene ring.
- Piperidine Protons:
  - The proton at C4 (methine proton, -CH-O-) will appear as a multiplet, typically downfield due to the deshielding effect of the adjacent oxygen atom.
  - The protons on C2 and C6 (axial and equatorial) will appear as multiplets, as will the protons on C3 and C5. The hydrochloride salt form can lead to broadening for the protons adjacent to the nitrogen.
- Methyl Protons: A singlet at approximately  $\delta$  2.3 ppm, corresponding to the methyl group on the tolyl ring.
- Amine Proton: A broad singlet, often downfield, corresponding to the protonated amine (-NH<sub>2</sub><sup>+</sup>).

#### <sup>13</sup>C NMR (Carbon NMR):

- Aromatic Carbons: Signals in the aromatic region ( $\delta$  115-160 ppm). The carbon attached to the oxygen will be the most downfield, and the carbon in the methyl group will also be distinct.
- Piperidine Carbons:
  - The C4 carbon will be shifted significantly downfield ( $\delta$  ~70-80 ppm) due to the direct attachment to the oxygen atom.
  - The C2/C6 and C3/C5 carbons will appear in the aliphatic region ( $\delta$  ~30-50 ppm).
- Methyl Carbon: A signal in the upfield region ( $\delta$  ~20 ppm).

### 3.2. Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments, confirming the molecular weight.

- Expected Molecular Ion: For the free base, the expected [M]<sup>+</sup> or [M+H]<sup>+</sup> peak would correspond to the mass of C<sub>12</sub>H<sub>17</sub>NO (191.27 g/mol).
- Fragmentation Pattern: Common fragmentation patterns for piperidine derivatives include alpha-cleavage adjacent to the nitrogen atom.<sup>[6]</sup> The aryl group undergoes characteristic fragmentation.

### 3.3. High-Performance Liquid Chromatography (HPLC)

HPLC is a standard method for determining the purity of the final compound.[7][8]

- Method: A reversed-phase C18 column is typically used.
- Mobile Phase: A gradient of an aqueous buffer (e.g., water with 0.1% formic acid or trifluoroacetic acid) and an organic solvent (e.g., acetonitrile or methanol).
- Detection: UV detection, typically in the range of 210-280 nm, to detect the aromatic ring.
- Purity Assessment: The purity is determined by the area percentage of the main peak relative to the total area of all observed peaks.

## Applications in Research and Drug Development

4-p-Tolyloxy-piperidine hydrochloride serves as a valuable intermediate and a research tool, particularly in the field of neuroscience.

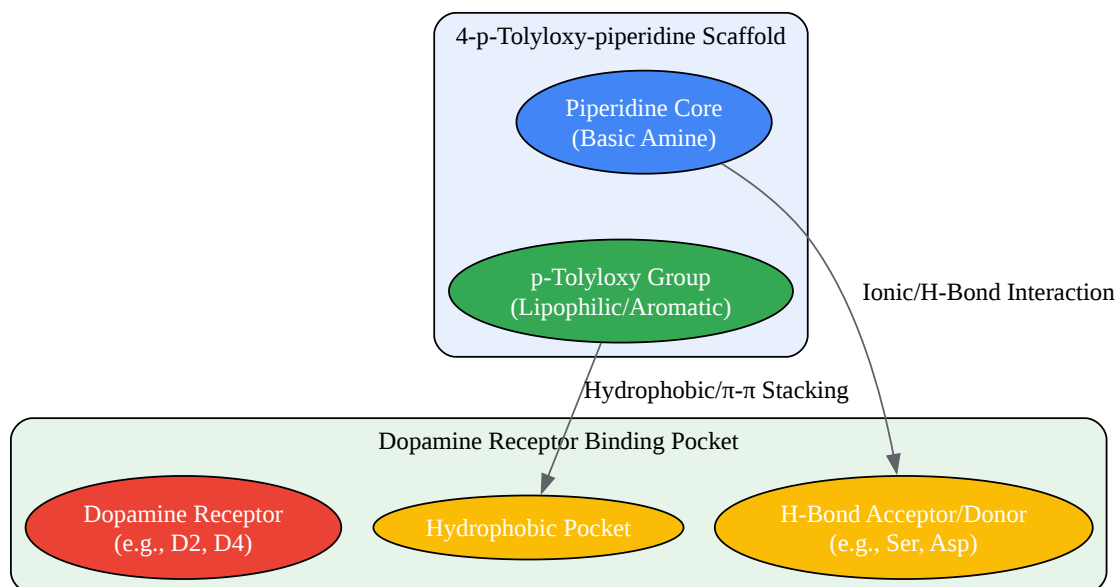
### 4.1. Intermediate for Pharmaceutical Synthesis

The piperidine nitrogen is a key functional handle for further chemical modifications. It can be readily alkylated or acylated to introduce diverse substituents, facilitating the generation of libraries of compounds for structure-activity relationship (SAR) studies.[3] This makes it a key building block in the development of new pharmaceutical agents.[3]

### 4.2. Neuroscience Research

Derivatives of 4-aryloxy-piperidines have been investigated for their activity at various CNS targets. The structural motif is present in compounds designed as dopamine receptor antagonists, among others.

- Dopamine Receptor Ligands: The general structure of 4-substituted piperidines is a well-known pharmacophore for dopamine D2 and D4 receptor ligands. The p-tolyloxy group can influence the binding affinity and selectivity of these compounds. Research in this area is aimed at developing treatments for neurodegenerative and psychiatric disorders.



[Click to download full resolution via product page](#)

Caption: A conceptual diagram illustrating the potential interactions of the 4-p-Tolyloxy-piperidine scaffold with a dopamine receptor binding pocket.

## Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling 4-p-Tolyloxy-piperidine hydrochloride.

- Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.
- Handling: Avoid inhalation of dust and contact with skin and eyes. Handle in a well-ventilated area, preferably in a fume hood.
- Storage: Store in a tightly sealed container in a cool, dry place.[3]

For detailed safety information, always refer to the Safety Data Sheet (SDS) provided by the supplier.

## Conclusion

4-p-Tolyloxy-piperidine hydrochloride is a compound of significant interest to the scientific community, particularly those involved in medicinal chemist neuropharmacology. Its synthesis is achievable through established organic chemistry methodologies, and its structure can be unequivocally confirmed by analytical techniques. The versatility of the piperidine core allows for extensive derivatization, making it a valuable starting material for the discovery of new molecules. As research into CNS disorders continues to evolve, the strategic use of well-characterized building blocks like 4-p-Tolyloxy-piperidine hydrochloride undoubtedly play a crucial role in the development of the next generation of therapeutics.

## References

- US Patent 9,029,547 B1, "Synthesis of 4-aryl 4-acyl piperidine, its salts and analogs using indium metal," Google Patents. [URL: <https://patents.google.com/patent/US9029547B1>]
- "Synthesis of 4-Arylpiperidines from 1-Benzyl-4-piperidone: Application of the Shapiro Reaction and Alkenylsilane Cross-Coupling," ResearchGate. [https://www.researchgate.net/publication/257388140\\_Synthesis\\_of\\_4-Arylpiperidines\\_from\\_1-Benzyl-4-piperidone\\_Application\\_of\\_the\\_Shapiro\\_Reaction\\_and\\_Alkenylsilane\\_Cross-Coupling](https://www.researchgate.net/publication/257388140_Synthesis_of_4-Arylpiperidines_from_1-Benzyl-4-piperidone_Application_of_the_Shapiro_Reaction_and_Alkenylsilane_Cross-Coupling)
- "High-Performance Liquid Chromatography (HPLC) Method for Purity Analysis of 1-Piperidinepropanol," Benchchem. [URL: <https://www.benchchem.com/notes/hplc-method-for-purity-analysis-of-1-piperidinepropanol/>]
- "Separation of Piperidine, 4-chloro-1-methyl- on Newcrom R1 HPLC column," SIELC Technologies. [URL: <https://www.sielc.com/product/separation-of-4-chloro-1-methyl-on-newcrom-r1-hplc-column/>]
- CN Patent 104007202 B, "A kind of HPLC analytical approach of 3-amino piperidine," Google Patents. [URL: <https://patents.google.com/patent/CN104007202B>]
- "Synthesis of 4-hydroxypiperidines containing a quaternary stereocenter by aza-Prins cyclization," Organic & Biomolecular Chemistry (RSC Publishing). [URL: <https://pubs.rsc.org/en/content/articlelanding/2016/ob/c6ob01684a>]
- "Analytical method by liquid chromatography to assay piperine associated in nanoemulsions," Drug Analytical Research. [URL: <https://www.druganalyticalresearch.com/index.php/ijbs/article/view/100>]
- CN Patent 104034814 B, "The HPLC analytical approach of 3-amino piperidine," Google Patents. [URL: <https://patents.google.com/patent/CN104034814B>]
- "Synthetic applications of 2-aryl-4-piperidones. X Synthesis of 3-aminopiperidines, potential substance P antagonists," ResearchGate. [URL: [https://www.researchgate.net/publication/258514068\\_Synthetic\\_applications\\_of\\_2-aryl-4-piperidones\\_X\\_Synthesis\\_of\\_3-aminopiperidines\\_potential\\_substance\\_P\\_antagonists](https://www.researchgate.net/publication/258514068_Synthetic_applications_of_2-aryl-4-piperidones_X_Synthesis_of_3-aminopiperidines_potential_substance_P_antagonists)]
- "4-Phenylpiperidine(771-99-3) 1H NMR spectrum," ChemicalBook. [URL: [https://www.chemicalbook.com/spectrum/771-99-3\\_1h-nmr.htm](https://www.chemicalbook.com/spectrum/771-99-3_1h-nmr.htm)]
- "Complete assignments of 1H and 13C NMR data for ten phenylpiperazine derivatives," Magnetic Resonance in Chemistry. [URL: <https://onlinelibrary.wiley.com/doi/abs/10.1002/mrc.1641>]
- "Synthesis of 3-Arylidene-4-Piperidone Derivatives as Potent Antioxidant Agents: A Solvent Free Approach," ResearchGate. [URL: [https://www.researchgate.net/publication/330455437\\_Synthesis\\_of\\_3-Arylidene-4-Piperidone\\_Derivatives\\_as\\_Potent\\_Antioxidant\\_Agents\\_A\\_Solvent-Free\\_Approach](https://www.researchgate.net/publication/330455437_Synthesis_of_3-Arylidene-4-Piperidone_Derivatives_as_Potent_Antioxidant_Agents_A_Solvent-Free_Approach)]
- "MS/MS spectra and proposed fragmentation patterns of the four newly found metabolites," ResearchGate. [URL: <https://www.researchgate.net/publication/3272828786>]
- "Mass Spectrometry - Fragmentation Patterns," Chemistry LibreTexts. [URL: [https://chem.libretexts.org/Bookshelves/Analytical\\_Chemistry/Book%3A\\_Physical\\_Methods\\_in\\_Chemistry\\_and\\_Nano\\_Science\\_\(Barron\)/01%3A\\_Mass\\_Spectrometry/1.10%3A\\_Fragmentation\\_Patterns](https://chem.libretexts.org/Bookshelves/Analytical_Chemistry/Book%3A_Physical_Methods_in_Chemistry_and_Nano_Science_(Barron)/01%3A_Mass_Spectrometry/1.10%3A_Fragmentation_Patterns)]
- "Fragmentation in Mass Spectrometry," YouTube. [URL: [https://www.youtube.com/watch?v=10\\_277889154](https://www.youtube.com/watch?v=10_277889154)]
- "MS/MS spectra and proposed fragmentation pathways of compounds 39, 40, 42 and 45," ResearchGate. [URL: <https://www.researchgate.net/publication/3277889154>]
- "4-(4-Methylphenoxy)piperidine hydrochloride," Chem-Impex. [URL: <https://www.chemimpex.com/products/4-4-methylphenoxy-piperidine-hydrochloride>]
- "4-Phenylpiperidine - Optional[1H NMR] - Chemical Shifts," SpectraBase. [URL: <https://spectrabase.com/spectrum/AA6IDQx9oda>]
- "Mass Spectrometry: Fragmentation," SlidePlayer. [URL: <https://slideplayer.com/slide/4230219/>]
- "4-(p-Tolyloxy)piperidine," Pharmaffiliates. [URL: <https://www.pharmaffiliates.com/products/4-p-tolyloxy-piperidine>]
- "4-(p-Tolyloxy)piperidine hydrochloride," BLD Pharm. [URL: <https://www.bldpharm.com/products/65367-97-7.html>]
- "Search Results," Beilstein Journals. [URL: <https://www.beilstein-journals.org/bjoc/search/advancedSearch>]
- "Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance," IJNRD. [URL: <https://www.ijnrd.org/papers/IJNRD2304212.pdf>]

- "Spectroscopic Characterization Using 1H and 13C Nuclear Magnetic Resonance and Computational Analysis of the Complex of Donepezil with 2, Cycloextrin and Hydroxy Propyl Methyl Cellulose," MDPI. [URL: <https://www.mdpi.com/2218-273X/13/10/1498>]
- "Buy 4-(4-(Trifluoromethoxy)phenoxy)piperidine hydrochloride," Smolecule. [URL: <https://www.smolecule.com/4-4-trifluoromethoxy-phenoxy-piperid-cas-1501963-64-9.html>]

#### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## Sources

1. [chem.libretexts.org](http://chem.libretexts.org) [[chem.libretexts.org](http://chem.libretexts.org)]
  2. [ijnrd.org](http://ijnrd.org) [[ijnrd.org](http://ijnrd.org)]
  3. [chemimpex.com](http://chemimpex.com) [[chemimpex.com](http://chemimpex.com)]
  4. [pharmaffiliates.com](http://pharmaffiliates.com) [[pharmaffiliates.com](http://pharmaffiliates.com)]
  5. [65367-97-7\[4-\(p-Tolyloxy\)piperidine hydrochloride\]BLD Pharm](http://65367-97-7[4-(p-Tolyloxy)piperidine hydrochloride]BLD Pharm) [[bldpharm.com](http://bldpharm.com)]
  6. [chemistry.miamioh.edu](http://chemistry.miamioh.edu) [[chemistry.miamioh.edu](http://chemistry.miamioh.edu)]
  7. [pdf.benchchem.com](http://pdf.benchchem.com) [[pdf.benchchem.com](http://pdf.benchchem.com)]
  8. CN104007202B - A kind of HPLC analytical approach of 3-amino piperidine - Google Patents [[patents.google.com](http://patents.google.com)]
  9. Separation of Piperidine, 4-chloro-1-methyl- on Newcrom R1 HPLC column | SIELC Technologies [[sielc.com](http://sielc.com)]
  10. [researchgate.net](http://researchgate.net) [[researchgate.net](http://researchgate.net)]
- To cite this document: BenchChem. [An In-depth Technical Guide to 4-p-Tolyloxy-piperidine Hydrochloride]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1318661/docs#an-in-depth-technical-guide-to-4-p-tolyloxy-piperidine-hydrochloride>

#### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While we provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment?

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)

[Contact our Ph.D. Support Team for a compatibility check](#)